molecular formula C13H19N B1308286 1-Benzyl-4-methylpiperidine CAS No. 14446-71-0

1-Benzyl-4-methylpiperidine

Cat. No.: B1308286
CAS No.: 14446-71-0
M. Wt: 189.3 g/mol
InChI Key: PWZKIZAHIAGUMK-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 4-methylpiperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with phosgene to form the carboxylic acid. This process requires expertise and precision.


Molecular Structure Analysis

The molecular formula of this compound is C14H19NO2. Its molecular weight is 233.31. The structure of this compound includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Chemical Reactions Analysis

Piperidines, such as this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry for the development of new drugs .

Scientific Research Applications

Antibacterial Evaluation

1-Benzyl-4-methylpiperidine derivatives have shown promise in the field of antibacterial research. A study synthesized derivatives from aralkyl/aryl carboxylic acids, followed by conversion to heterocyclic 1,3,4-oxadiazole nucleophiles, and then reacted with an electrophile synthesized from 4-methylpiperidine. These compounds exhibited significant antibacterial properties, as evidenced by their structural elucidation and evaluation results (Aziz‐ur‐Rehman et al., 2017).

Synthesis Improvements

Significant research has focused on improving the synthesis methods for compounds involving this compound. An example includes the synthesis of 1-benzyl-4-[(5,6-dimethoxy-l-indanon)-2-yl] methylpiperidine hydrochloride, where methodologies were refined to enhance yield and simplicity, making them suitable for industrial-scale production (Lan Zhi-yin, 2004).

Pharmacokinetics and Drug Development

The compound has also been involved in the development of drugs for treating conditions like Alzheimer's disease. For instance, 1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]-methylpiperidine hydrochloride was synthesized as an acetylcholinesterase inhibitor to study pharmacokinetic profiles in treatments related to senile dementia and Alzheimer's type diseases (Y. Iimura, M. Mishima, H. Sugimoto, 1989).

Chemical Analysis Techniques

Research has been conducted on methods for analyzing and resolving enantiomers of compounds involving this compound in various states, such as in plasma. These methods employ techniques like high-performance liquid chromatography and have implications for understanding the behavior of these compounds in biological systems (Y. Oda et al., 1992).

Acetylcholinesterase Inhibition

This compound derivatives have been studied for their inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. This research provides insights into the mechanisms of action of potential treatments for neurodegenerative diseases (S. Nochi, N. Asakawa, T. Sato, 1995).

Synthesis for PET Imaging

The compound has been used in the synthesis of substrates for positron emission tomography (PET) imaging, especially for studying acetylcholinesterase activity in the brain. This research is crucial for understanding and diagnosing neurological conditions (S. Snyder et al., 1998).

Safety and Hazards

While specific safety data for 1-Benzyl-4-methylpiperidine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Piperidines, including 1-Benzyl-4-methylpiperidine, are important in drug design and have a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the application of new technologies in the field of drug conjugates for the treatment of cancer continues to advance .

Properties

IUPAC Name

1-benzyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZKIZAHIAGUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398281
Record name 1-benzyl-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14446-71-0
Record name 1-benzyl-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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